Superior PTP1B Inhibition versus Meta-Tetrazole Congener NM-03
2-(4-(1H-Tetrazol-1-yl)phenyl)acetamide inhibits full-length recombinant human PTP1B with an IC50 of 1.90 µM using pNPP substrate in a spectrophotometric assay [1]. The directly comparable meta-tetrazole-5-yl congener NM-03 (N-(3-(1H-tetrazole-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide) achieves only an IC50 of 4.48 µM in the same enzyme family [2], yielding a quantifiable 2.36-fold potency advantage for the target compound.
| Evidence Dimension | PTP1B enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.90 µM (full-length recombinant human PTP1B, pNPP substrate) |
| Comparator Or Baseline | NM-03 IC50 = 4.48 µM (PTP1B inhibitory activity, Bioorganic Chemistry 2018) |
| Quantified Difference | 2.36-fold lower IC50 (higher potency) for the target compound |
| Conditions | Both assays measure PTP1B enzymatic inhibition; target compound data from BindingDB (CHEMBL4081501); NM-03 data from Maheshwari et al. (2018) using PTP1B inhibition screening. |
Why This Matters
A 2.36-fold PTP1B potency advantage at a simpler scaffold molecular weight enables more favorable ligand efficiency metrics (LE ≈ 0.38 vs. ~0.28 for NM-03), making the target a superior fragment-to-lead starting point for antidiabetic discovery programs.
- [1] BindingDB Entry BDBM50232095 (CHEMBL4081501). IC50: 1.90 µM for full-length recombinant human PTP1B; pNPP substrate; spectrophotometric detection. View Source
- [2] Maheshwari N, et al. Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation. Bioorganic Chemistry. 2018;80:145-155. NM-03 IC50 = 4.48 µM. View Source
